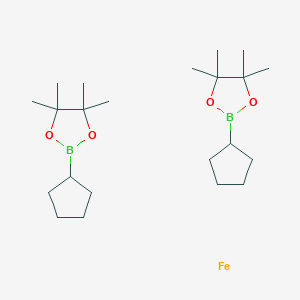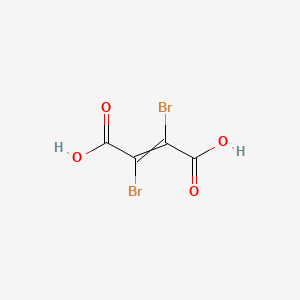![molecular formula C12H15NO2 B12510458 2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-ilmetilideno)-1-azabiciclo[222]octan-3-ol es un compuesto orgánico complejo que presenta un anillo de furano y una estructura bicíclica de azabiciclo octano.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-(Furan-2-ilmetilideno)-1-azabiciclo[2.2.2]octan-3-ol generalmente implica la reacción de derivados de furano con precursores de azabiciclo octano. Un método común involucra el uso de 1,4-diazabiciclo[2.2.2]octano como catalizador en presencia de derivados de furano bajo condiciones controladas. La reacción generalmente se lleva a cabo en un sistema de disolventes bifásico agua-éter para lograr altos rendimientos .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de principios de química verde, como el uso de agua como disolvente y la minimización de reactivos peligrosos, se enfatiza a menudo para hacer el proceso más sostenible .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(Furan-2-ilmetilideno)-1-azabiciclo[2.2.2]octan-3-ol experimenta varias reacciones químicas, incluyendo:
Oxidación: El anillo de furano se puede oxidar para formar furan-2,3,4-tricarboxilatos.
Reducción: Las reacciones de reducción pueden convertir el anillo de furano en derivados más saturados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos (por ejemplo, bromo) y nucleófilos (por ejemplo, aminas).
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados de furano sustituidos y compuestos de azabiciclo octano con grupos funcionales modificados .
Aplicaciones Científicas De Investigación
2-(Furan-2-ilmetilideno)-1-azabiciclo[2.2.2]octan-3-ol tiene varias aplicaciones de investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como agente anticancerígeno y antiinflamatorio.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Ciencia de Materiales: Las propiedades estructurales únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales con propiedades mecánicas y térmicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(Furan-2-ilmetilideno)-1-azabiciclo[2.2.2]octan-3-ol implica su interacción con dianas moleculares específicas. Por ejemplo, en aplicaciones medicinales, puede inhibir ciertas enzimas o receptores involucrados en las vías de la enfermedad. El anillo de furano y la estructura de azabiciclo octano le permiten encajar en los sitios activos de las proteínas diana, modulando así su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
2-Oxabiciclo[2.2.2]octano: Similar en estructura pero carece del anillo de furano.
Carboxamidas de Furano: Contiene un anillo de furano pero difiere en el resto de la estructura.
Singularidad
2-(Furan-2-ilmetilideno)-1-azabiciclo[2.2.2]octan-3-ol es único debido a su combinación de un anillo de furano y una estructura de azabiciclo octano. Esta característica dual le proporciona una reactividad química distinta y un potencial para diversas aplicaciones en varios campos científicos.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2 |
Clave InChI |
UIORZKKKSRXHFS-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1C(C2=CC3=CC=CO3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-bis(2-ethylhexyl)-1,3-bis(5-trimethylstannylthiophen-2-yl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B12510376.png)


![E-2-[3,5-Bis(trifluoromethyl)phenyl]vinylboronic acid, pinacol ester](/img/structure/B12510403.png)
![6-Hydroxy-3-[18-(4-hydroxy-2,6,6-trimethyl-3-oxocyclohex-1-EN-1-YL)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-YL]-2,4,4-trimethylcyclohex-2-EN-1-one](/img/structure/B12510410.png)

![Tert-butyl 3-[(6-ethoxypyrimidin-4-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B12510424.png)
![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)

![5,12-Dioxaheptacyclo[7.6.1.13,7.02,8.04,6.010,15.011,13]heptadecane](/img/structure/B12510453.png)
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)



